molecular formula C17H16N2O6 B5854424 Methyl 2-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]benzoate

Methyl 2-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]benzoate

Cat. No.: B5854424
M. Wt: 344.32 g/mol
InChI Key: ACDAOWSHAREXIE-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]benzoate is an organic compound with the molecular formula C17H16N2O6. This compound is characterized by its complex structure, which includes a benzoate ester, a nitrophenoxy group, and an acetamido group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]benzoate typically involves multiple steps. One common method includes the reaction of 3-methyl-4-nitrophenol with chloroacetic acid to form 3-methyl-4-nitrophenoxyacetic acid. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of the corresponding carboxylic acid.

    Substitution: Replacement of the nitrophenoxy group with other nucleophiles.

Scientific Research Applications

Methyl 2-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-11-9-12(7-8-15(11)19(22)23)25-10-16(20)18-14-6-4-3-5-13(14)17(21)24-2/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDAOWSHAREXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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